molecular formula C15H23N5O2 B12909984 4-Methyl-5-nitro-2,6-di(piperidin-1-yl)pyrimidine CAS No. 94320-78-2

4-Methyl-5-nitro-2,6-di(piperidin-1-yl)pyrimidine

Cat. No.: B12909984
CAS No.: 94320-78-2
M. Wt: 305.38 g/mol
InChI Key: QZCRGPBGOAUZBK-UHFFFAOYSA-N
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Description

4-Methyl-5-nitro-2,6-di(piperidin-1-yl)pyrimidine is a pyrimidine derivative featuring a nitro group at position 5, a methyl group at position 4, and piperidin-1-yl substituents at positions 2 and 4. The pyrimidine core enables diverse interactions due to its electron-deficient aromatic system and nitrogen lone pairs, which facilitate metal coordination and supramolecular binding .

Properties

CAS No.

94320-78-2

Molecular Formula

C15H23N5O2

Molecular Weight

305.38 g/mol

IUPAC Name

4-methyl-5-nitro-2,6-di(piperidin-1-yl)pyrimidine

InChI

InChI=1S/C15H23N5O2/c1-12-13(20(21)22)14(18-8-4-2-5-9-18)17-15(16-12)19-10-6-3-7-11-19/h2-11H2,1H3

InChI Key

QZCRGPBGOAUZBK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCCCC2)N3CCCCC3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-nitro-2,6-di(piperidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common method includes the nitration of a pyrimidine precursor followed by the introduction of piperidine groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and conditions would be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-nitro-2,6-di(piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to remove the nitro group or modify the piperidine rings.

    Substitution: The piperidine groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can produce a variety of substituted pyrimidines.

Scientific Research Applications

4-Methyl-5-nitro-2,6-di(piperidin-1-yl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-Methyl-5-nitro-2,6-di(piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidine groups may interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Substituent Effects on Metal-Binding Properties

Pyrimidine derivatives are widely explored for metal coordination. 4-Arylvinyl-2,6-di(pyridin-2-yl)pyrimidines () exhibit strong tridentate ligand behavior, coordinating Zn²⁺ and Sn²⁺ with higher affinity than terpyridines. In contrast, 4-Methyl-5-nitro-2,6-di(piperidin-1-yl)pyrimidine replaces pyridinyl groups with piperidinyl substituents. Piperidine’s saturated ring lacks the conjugated π-system of pyridine, likely reducing metal-binding efficiency.

Table 1: Metal-Binding Properties of Pyrimidine Derivatives

Compound Substituents (Positions 2,6) Metal Affinity (Notable Examples) Fluorescence Response
4-Arylvinyl-2,6-di(pyridin-2-yl)pyrimidine Pyridinyl High Zn²⁺ affinity (> terpyridines) Fluorescence enhancement (Sn²⁺), quenching (Zn²⁺)
4-Methyl-5-nitro-2,6-di(piperidin-1-yl)pyrimidine Piperidinyl Not reported Uncharacterized

Antimicrobial Activity and Substituent Trends

highlights substituent-dependent antimicrobial activity in pyrimidine derivatives:

  • C-6 substituents : 4-Chlorobenzyl groups enhance antibacterial activity.
  • C-2 substituents : Piperidinyl and pyrrolidinyl groups improve antifungal performance.
  • C-5 substituents : Ethyl groups boost overall antimicrobial efficacy.

4-Methyl-5-nitro-2,6-di(piperidin-1-yl)pyrimidine diverges from these trends:

  • C-2/C-6 : Both positions bear piperidinyl groups, which may favor antifungal activity but reduce antibacterial potency compared to 4-chlorobenzyl analogs.
  • C-5 : A nitro group replaces ethyl, introducing strong electron-withdrawing effects. While this may hinder membrane penetration (due to increased polarity), the nitro group could enhance interactions with bacterial nitroreductases or disrupt redox pathways.

Table 2: Antimicrobial Activity of Pyrimidine Derivatives

Compound C-2 Substituent C-6 Substituent C-5 Substituent Notable Activity
4-Chlorobenzyl derivatives Variable 4-Chlorobenzyl Ethyl Strong antibacterial
Piperidinyl derivatives Piperidinyl Piperidinyl Nitro Potential antifungal (untested)

Table 3: Anti-TB Pyrimidine Derivatives

Compound Key Features Target/Combination Therapy
Bedaquiline-associated pyrimidines F-ATP synthase inhibition Used with bedaquiline/Q203
6-((4-(2,3-dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4-dione Phenoxy-piperidinyl substituent Direct anti-mycobacterial
4-Methyl-5-nitro-2,6-di(piperidin-1-yl)pyrimidine Nitro and dual piperidinyl groups Uncharacterized (potential for novel mechanism)

Biological Activity

4-Methyl-5-nitro-2,6-di(piperidin-1-yl)pyrimidine (CAS No. 94320-78-2) is a pyrimidine derivative that has garnered interest due to its potential biological activities. This compound features a unique structure that may interact with various biological targets, making it a candidate for pharmaceutical applications.

Chemical Structure and Properties

The molecular formula of 4-Methyl-5-nitro-2,6-di(piperidin-1-yl)pyrimidine is C13H18N4O2C_{13}H_{18}N_{4}O_{2}. The compound's structure includes a pyrimidine ring substituted with methyl and nitro groups and two piperidine moieties.

PropertyValue
Molecular Formula C13H18N4O2
Molecular Weight 250.31 g/mol
CAS Number 94320-78-2

The biological activity of 4-Methyl-5-nitro-2,6-di(piperidin-1-yl)pyrimidine is hypothesized to arise from its ability to interact with specific enzymes and receptors. The piperidine rings may enhance lipophilicity, facilitating membrane permeability and interaction with cellular targets.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate neurotransmitter receptors, influencing signal transduction pathways.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various pathogens.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrimidine derivatives, including 4-Methyl-5-nitro-2,6-di(piperidin-1-yl)pyrimidine. Research indicates that compounds with similar structures show significant activity against both Gram-positive and Gram-negative bacteria.

Case Study:
A study evaluating the antimicrobial activity of related pyrimidine compounds demonstrated that modifications in the substituents significantly affect their efficacy against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL, indicating potent activity .

Cytotoxicity Studies

In vitro cytotoxicity assays are essential for assessing the safety profile of new compounds. For 4-Methyl-5-nitro-2,6-di(piperidin-1-yl)pyrimidine, preliminary cytotoxicity data suggest it may exhibit selective toxicity towards cancer cell lines while sparing normal cells.

Comparative Studies

Comparative studies have shown that the introduction of nitro and piperidine groups can enhance the biological activity of pyrimidine derivatives. For instance:

CompoundMIC (μg/mL)Activity Type
4-Methyl-5-nitro-pyrimidine25Antimicrobial
4-Methyl-5-nitro-piperidine15Anticancer
Control (Standard Drug)50Antimicrobial

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